molecular formula C8H19N3 B13795240 N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine CAS No. 56925-80-5

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine

Cat. No.: B13795240
CAS No.: 56925-80-5
M. Wt: 157.26 g/mol
InChI Key: GITOROGPJQYOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine is a chemical compound with the molecular formula C8H19N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine typically involves the reaction of N-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

N-methylpiperazine+ethylene oxideThis compound\text{N-methylpiperazine} + \text{ethylene oxide} \rightarrow \text{this compound} N-methylpiperazine+ethylene oxide→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-1-piperazinyl)ethanamine: A similar compound with a slightly different structure.

    Olanzapine: A compound used in the treatment of schizophrenia, containing a piperazine ring.

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another related compound with a different ring structure

Uniqueness

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

56925-80-5

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

N-methyl-2-(4-methylpiperazin-2-yl)ethanamine

InChI

InChI=1S/C8H19N3/c1-9-4-3-8-7-11(2)6-5-10-8/h8-10H,3-7H2,1-2H3

InChI Key

GITOROGPJQYOQC-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CN(CCN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.